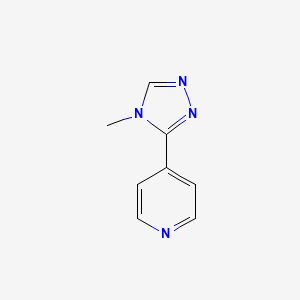

4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Description

Significance of Pyridine-Triazole Architectures in Contemporary Chemical Research

The combination of pyridine (B92270) and triazole rings into a single molecular entity gives rise to compounds with unique chemical and physical properties. ontosight.ai These architectures are pivotal in medicinal chemistry due to their diverse pharmacological activities, with research demonstrating their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular agents. ontosight.aiijpca.orgnih.gov The triazole moiety, particularly the 1,2,4-triazole (B32235) ring, is metabolically stable and can act as a pharmacophore, interacting with biological targets through hydrogen bonding. ijpca.org The pyridine ring is also a common feature in many biologically active compounds. ontosight.ai

Beyond pharmaceuticals, pyridine-triazole derivatives are valuable as ligands in coordination chemistry. The nitrogen atoms in both rings can coordinate with metal ions, leading to the formation of stable metal complexes with intriguing structural, magnetic, and luminescent properties. globethesis.combohrium.com This has led to their application in materials science for the development of coordination polymers and functional materials. globethesis.comnih.gov

Historical Context of Triazole and Pyridine Derivatives in Synthetic Chemistry

The study of triazoles dates back to the 19th century, with the name "triazole" first being proposed by Bladin in 1885. nih.gov Early synthetic methods were often challenging and resulted in low yields. frontiersin.org A significant advancement in triazole synthesis was the development of the Huisgen azide-alkyne 1,3-dipolar cycloaddition. ontosight.ai The subsequent introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provided a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, greatly accelerating research in this area. researchgate.netmdpi.com Various other methods have since been developed for the synthesis of both 1,2,3- and 1,2,4-triazole isomers. frontiersin.orgorganic-chemistry.org Pyridine, on the other hand, has been a fundamental heterocycle since its isolation from bone oil in the 19th century and its structural elucidation by Körner and Dewar. Its derivatives have been central to the development of organic synthesis and medicinal chemistry for over a century.

Rationale for Investigating 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

The specific compound 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a subject of scientific interest due to the strategic combination of its structural components. The molecule links a pyridine ring at its 4-position to the 3-position of a 1,2,4-triazole ring, which is further substituted with a methyl group at the N4 position. This specific arrangement is investigated for several reasons:

Bioisosterism and Pharmacological Potential: The 1,2,4-triazole ring is a well-known bioisostere for amide or ester groups, offering improved metabolic stability and solubility. urfu.ru Linking this moiety to pyridine, a known pharmacophore, creates a hybrid structure with high potential for biological activity. ijpca.org Derivatives of the core 1,2,4-triazolyl pyridine structure have been explored for their potent antitubercular activity. nih.gov

Structural Stability: The triazole ring is chemically robust and resistant to hydrolysis, oxidation, or reduction, making it an excellent linker or core scaffold for building more complex molecules. ijpca.org

Modulation of Electronic Properties: The N-methyl group on the triazole ring influences the electronic properties and steric profile of the molecule, which can in turn affect its binding affinity to biological targets or its coordination properties with metal ions.

Coordination Chemistry: The presence of multiple nitrogen donor atoms makes it a candidate for the synthesis of novel coordination compounds with potentially unique catalytic or material properties. globethesis.com

Overview of Research Scope and Methodologies Applied to 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

The investigation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine and its derivatives encompasses a range of scientific methodologies, from synthesis to theoretical analysis.

Chemical Synthesis: The construction of this molecule and its analogues typically involves multi-step synthetic routes. A common approach involves the initial synthesis of a substituted pyridine hydrazide, which is then reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate undergoes intramolecular cyclization, often under basic conditions, to form the 4-substituted-1,2,4-triazole-3-thione, which can be further modified. nih.gov Both conventional heating and modern techniques like microwave or ultrasonic irradiation are employed to improve reaction efficiency. aacmanchar.edu.innih.gov

Structural and Spectroscopic Characterization: Once synthesized, the precise structure and purity of the compound are confirmed using a suite of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. ijpca.orgnih.gov For crystalline compounds, single-crystal X-ray diffraction provides definitive information on the three-dimensional molecular structure and intermolecular interactions in the solid state. mdpi.comnih.govnih.gov

Computational and Theoretical Studies: To gain deeper insight into the molecule's properties, researchers employ computational methods. Density Functional Theory (DFT) calculations are used to investigate the electronic structure, molecular orbital energies (HOMO-LUMO), and predict chemical reactivity. nih.govnih.gov Molecular docking studies are also performed to simulate the interaction of the compound with the active sites of biological targets, such as enzymes, to predict and explain its potential pharmacological activity. nih.govnih.govacs.org

Biological Evaluation: To determine pharmacological potential, synthesized compounds are subjected to various biological assays. This includes in vitro screening against different cancer cell lines to determine cytotoxicity and anticancer activity, or testing against microbial strains to assess antimicrobial properties. ijpca.orgnih.gov

The table below summarizes the key research methodologies applied in the study of this compound class.

| Methodology Category | Specific Techniques | Purpose |

| Synthesis | Multi-step synthesis, Conventional heating, Microwave irradiation, Ultrasonic irradiation | To construct the target molecule and its derivatives. nih.govaacmanchar.edu.innih.gov |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy | To confirm the chemical structure and purity of the synthesized compounds. ijpca.orgmdpi.com |

| Structural Analysis | Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis | To determine the precise 3D arrangement of atoms and analyze intermolecular interactions. mdpi.comnih.gov |

| Computational Analysis | Density Functional Theory (DFT), Molecular Docking | To study electronic properties, predict reactivity, and model interactions with biological targets. nih.govacs.orgmdpi.com |

| Biological Evaluation | In vitro cytotoxicity assays (e.g., MTT assay), Antimicrobial assays | To assess potential as a therapeutic agent by measuring activity against cancer cells or microbes. ijpca.orgnih.gov |

The following table provides typical spectroscopic data ranges observed for related pyridine-triazole structures.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR (ppm) | Pyridine protons: ~7.40-8.90 ppm; Triazole CH proton: ~7.93-8.01 ppm; N-CH₃ protons: ~3.58-3.63 ppm. nih.govnih.gov |

| ¹³C NMR (ppm) | Aromatic carbons: ~115-165 ppm; N-CH₃ carbon: ~40 ppm. urfu.rumdpi.comrsc.org |

| IR Spectroscopy (cm⁻¹) | C=N stretching: ~1600-1695 cm⁻¹; Aromatic C=C stretching: ~1440-1590 cm⁻¹; N-H stretching (if present): ~3220-3350 cm⁻¹. nih.govmdpi.comacs.org |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methyl-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDDCTCQFWOJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57980-39-9 | |

| Record name | 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Pyridine

Retrosynthetic Analysis of the 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine Scaffold

A logical retrosynthetic analysis of the target molecule, 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, suggests several key disconnections. The most apparent disconnection is at the C-C bond between the pyridine (B92270) and triazole rings, leading to a pyridyl synthon and a triazolyl synthon. However, a more synthetically practical approach involves disconnecting within the 1,2,4-triazole (B32235) ring itself.

This strategy identifies a linear precursor that already contains the pyridine moiety and can be cyclized to form the triazole ring. A primary disconnection can be made across the N1-C5 and N4-C5 bonds of the triazole ring. This points towards a key intermediate, an N'-acylamidrazone or a related derivative, which can be formed from a pyridine carboxylic acid derivative and a hydrazine-based component.

Further disconnection of this intermediate suggests two primary building blocks: a pyridine ring precursor, such as isonicotinic acid or its derivatives, and a triazole ring precursor, which would provide the remaining nitrogen and carbon atoms of the triazole ring along with the N-methyl group. This approach is generally favored as it allows for the late-stage formation of the triazole ring, offering flexibility in the introduction of substituents.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is highly dependent on the efficient preparation of its constituent ring precursors.

Synthesis of Pyridine Ring Precursors

The pyridine component is typically derived from readily available starting materials. A common and industrially viable precursor is 4-cyanopyridine (B195900) .

The synthesis of 4-cyanopyridine is often achieved through the ammoxidation of 4-picoline (4-methylpyridine). google.comgoogle.comchemicalbook.com This process involves the reaction of 4-picoline with ammonia (B1221849) and air at elevated temperatures (typically 330-450 °C) in the presence of a catalyst. google.comgoogle.com Various catalysts have been developed for this conversion, often supported on materials like aluminum oxide. google.com This method boasts high conversion rates of 4-picoline (over 99%) and high yields of 4-cyanopyridine (over 98%). google.comchemicalbook.com

| Precursor | Starting Material | Key Reagents | Typical Conditions | Yield |

| 4-Cyanopyridine | 4-Picoline | Ammonia, Air, Catalyst | 330-450 °C, Fixed-bed reactor | >98% google.comchemicalbook.com |

| Isonicotinic Acid Hydrazide | 4-Cyanopyridine | Hydrazine (B178648) Hydrate | Aqueous medium, Reflux | ~96% (flow process) google.com |

Synthesis of Triazole Ring Precursors

The components required to form the 4-methyl-1,2,4-triazole ring are introduced through various reagents that react with the pyridine precursor. One key reagent that provides a single carbon atom for the triazole ring is N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) . This reagent is known to react with hydrazides to form condensed intermediates that are primed for cyclization.

The N-methyl group on the fourth position of the triazole ring is introduced using methylamine or a suitable methylating agent in the final cyclization step. The choice of the triazole precursor is intrinsically linked to the chosen cyclization methodology.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

The final and most critical step in the synthesis is the formation of the 1,2,4-triazole ring. This is typically achieved through a cyclization reaction of a linear precursor.

A prominent and effective method for the synthesis of 3,4-disubstituted-1,2,4-triazoles involves the reaction of a hydrazide with N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by cyclization with an amine.

In the context of synthesizing 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, isonicotinic acid hydrazide is reacted with DMFDMA. This reaction forms an intermediate, likely N'-(1-(dimethylamino)ethylidene)isonicotinohydrazide. This intermediate is then treated with methylamine which displaces the dimethylamine (B145610) group and subsequently undergoes cyclization to form the desired 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine. This method provides a regioselective route to the N-4 methylated triazole.

[3+2] Cycloaddition Methodologies for Triazole Synthesis

While not the primary route for this specific compound, [3+2] cycloaddition reactions represent a powerful tool for the synthesis of various 1,2,4-triazole derivatives. These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). For the synthesis of pyridyl-substituted triazoles, this could conceptually involve the reaction of a pyridine-containing nitrile with a nitrile imine, or a pyridine-containing 1,3-dipole with a suitable two-atom component. However, controlling the regioselectivity to obtain the desired 4-methyl-3-(pyridin-4-yl) substitution pattern can be challenging with these methods.

Alternative Cyclization Pathways Involving Hydrazines and Nitriles

An alternative pathway to the 1,2,4-triazole ring involves the direct reaction of a nitrile with a hydrazine derivative. For the target molecule, this could theoretically involve the reaction of 4-cyanopyridine with a methylhydrazine derivative followed by reaction with a one-carbon source. For instance, the reaction of 4-cyanopyridine with hydrazine can form an amidrazone, which can then be cyclized. The introduction of the N-methyl group would require a subsequent step or the use of a pre-methylated hydrazine derivative.

Another approach involves the reaction of isonicotinic acid hydrazide with an isothiocyanate, such as methyl isothiocyanate, to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under basic conditions to form a triazole-thione, which would require a subsequent desulfurization step to yield the final product. nih.gov

| Cyclization Method | Pyridine Precursor | Key Reagents | Intermediate | Product |

| DMFDMA Method | Isonicotinic Acid Hydrazide | 1. DMFDMA 2. Methylamine | N'-(1-(dimethylamino)ethylidene)isonicotinohydrazide | 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine |

| Thiosemicarbazide Route | Isonicotinic Acid Hydrazide | Methyl isothiocyanate, Base | 1-Isonicotinoyl-4-methylthiosemicarbazide | 4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |

Coupling Reactions for Pyridine-Triazole Linkage Formation

The creation of the carbon-carbon bond between the pyridine C4 position and the triazole C3 position is a critical step in the synthesis. Modern organic chemistry offers several powerful transition-metal-catalyzed cross-coupling reactions and direct arylation techniques to construct such biaryl systems efficiently.

Transition-metal-catalyzed cross-coupling reactions are fundamental tools for forging carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating C-C bonds, employing a palladium catalyst to couple an organoboron compound with a halide. nih.gov For the synthesis of the target scaffold, this could involve reacting a 4-pyridylboronic acid (or its ester derivative) with a 3-halo-1,2,4-triazole, or conversely, a 3-(boronic acid)-1,2,4-triazole with a 4-halopyridine. The latter is often more practical due to the commercial availability and stability of various substituted 4-halopyridines. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially when dealing with nitrogen-containing heterocycles which can sometimes poison the catalyst. mdpi.comnih.gov For instance, catalyst systems based on Pd(PPh₃)₄ with aqueous sodium carbonate or potassium carbonate in solvents like DME or toluene (B28343) are commonly employed. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partners | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-1,2,4-triazole derivative & 4-Pyridylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol (B145695)/H₂O | 80 | Good to Excellent | nih.gov |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole & Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/EtOH | 130 | up to 95% | mdpi.com |

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org To apply this to the 4-(1,2,4-triazol-3-yl)pyridine scaffold, a 4-ethynylpyridine (B1298661) would be coupled with a 3-halo-1,2,4-triazole, followed by subsequent chemical transformation of the alkyne linker into a direct bond. More directly, the reaction can be used to synthesize precursors that are later cyclized into the desired triazole ring. The reaction is valued for its mild conditions, often proceeding at room temperature with a mild base like an amine. wikipedia.orgyoutube.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org Its high functional group tolerance and reactivity make it a powerful tool. ljmu.ac.uk For this synthesis, a 4-pyridylzinc halide could be coupled with a 3-halo-1,2,4-triazole. chemrxiv.org The pyridylzinc reagents can be prepared from the corresponding halopyridines or via directed lithiation followed by transmetalation with a zinc salt. orgsyn.org This method has proven effective for the large-scale synthesis of complex molecules containing pyridine rings. researchgate.net

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization (e.g., halogenation or conversion to an organometallic reagent) of one of the coupling partners. nih.gov This strategy involves the direct coupling of a C-H bond of one heterocycle with a C-X bond of another.

For the synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, this could theoretically be achieved by the palladium-catalyzed direct arylation of 4-methyl-4H-1,2,4-triazole with a 4-halopyridine. Palladium catalysts are known to efficiently catalyze the C-5 arylation of 1,2,3-triazoles, and similar reactivity could be explored for 1,2,4-triazoles. nih.govacs.org Alternatively, a rhodium-catalyzed direct arylation could potentially couple the C-H bond of a pyridine with a 3-halo-1,2,4-triazole. nih.gov These methods are highly attractive from a step-economy perspective, though challenges in controlling regioselectivity on the triazole ring can arise.

Methylation Strategies for the N4-Position of the Triazole Ring

Achieving the correct N4-methylated regioisomer is paramount. The alkylation of unsymmetrical 1,2,4-triazoles can often lead to a mixture of N1 and N4 isomers, making regiocontrol a key synthetic challenge. Strategies can be divided into those that methylate after the triazole ring has been formed and those that introduce the methyl group on a precursor before cyclization.

This approach involves the direct methylation of the pre-formed 3-(pyridin-4-yl)-1H-1,2,4-triazole. The reaction of 1H-1,2,4-triazole with a methylating agent like iodomethane (B122720) or dimethyl sulfate (B86663) in the presence of a base can yield a mixture of N1- and N4-methylated products. researchgate.net The regioselectivity is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the substituent at the C3 position. Conversion of the triazole to its sodium salt with sodium methoxide (B1231860) followed by reaction with iodomethane is a common procedure. researchgate.net The separation of the resulting isomers can be challenging, often requiring careful chromatography. Computational and NMR techniques can be used to identify and explain the observed regioselectivity in the alkylation of related 1,2,4-triazole-3-thiones. uzhnu.edu.ua

To circumvent the regioselectivity issues of post-cyclization methylation, a more controlled approach is to use a methyl-containing precursor to build the triazole ring. A common method involves the reaction of a pyridine-derived precursor with a methyl-substituted reagent.

For example, isonicotinic acid hydrazide (isoniazid) can be reacted with methyl isothiocyanate. nih.gov This initially forms a 1-(isonicotinoyl)-4-methylthiosemicarbazide intermediate. Subsequent base-promoted intramolecular cyclization and desulfurization of this intermediate directly yields the desired 4-methyl-4H-1,2,4-triazole ring attached to the pyridine. nih.govresearchgate.net This route is highly regioselective, as the placement of the methyl group on the thiosemicarbazide nitrogen dictates its final position as N4 in the triazole ring.

Table 2: Comparison of Methylation Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Post-Cyclization Methylation | Direct methylation of the 3-(pyridin-4-yl)-1H-1,2,4-triazole heterocycle. | Utilizes a common intermediate. | Often results in mixtures of N1 and N4 isomers, requiring separation. Regioselectivity can be poor. researchgate.net |

| Precursor Synthesis | The methyl group is incorporated into a precursor, such as methyl isothiocyanate, before the triazole ring is formed via cyclization. | Excellent regiocontrol, leading specifically to the N4-methylated product. | Requires a multi-step synthesis of the triazole ring. nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions. For cross-coupling reactions, key parameters include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand (e.g., phosphines like PPh₃, SPhos), the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and the solvent (e.g., dioxane, toluene, DMF). mdpi.comresearchgate.net The temperature and reaction time must also be carefully controlled. For example, in Suzuki couplings of brominated triazoles, heating at 130°C for 4-12 hours in a toluene/water/ethanol mixture with Pd(PPh₃)₄ and K₂CO₃ has been shown to be effective. mdpi.com

In the synthesis of the triazole ring itself, optimization involves controlling the temperature and base concentration during the cyclization step. The conversion of the thiosemicarbazide intermediate to the triazole-thione is often achieved by heating in aqueous NaOH, with reaction times and temperatures adjusted to drive the reaction to completion without degrading the product. nih.govnih.gov Subsequent alkylation or other modifications also require fine-tuning of conditions to ensure high conversion and selectivity.

Catalyst Screening and Ligand Effects

The choice of catalyst and accompanying ligands is paramount in synthetic routes that involve cross-coupling reactions to form the bond between the pyridine and triazole rings, or in the optimization of the cyclization step. While direct catalytic coupling to form the C-C bond between a pre-formed triazole and a pyridine ring is a possible strategy, the more frequently documented methods focus on the catalytic optimization of the triazole ring formation from a pyridine-containing precursor.

In related syntheses of pyridyl-1,2,3-triazoles, palladium and copper complexes have been extensively studied as catalysts. For instance, palladium(II) complexes with chelating N,N'-donor ligands, such as those derived from 1-substituted-4-pyridyl-1H-1,2,3-triazoles, have been shown to be effective catalyst precursors for various organic transformations. researchgate.net The unique electronic and steric properties of the triazole moiety make it an excellent ligand in metal complex catalysis, allowing for precise control over reactivity and selectivity. researchgate.net

For the synthesis of related 1,2,4-triazole systems, particularly in steps that might involve desulfurization or other transformations of the triazolethione intermediate, transition metal catalysts are often employed. Raney Nickel, for example, is a common choice for desulfurization reactions. researchgate.net In scenarios where a Suzuki or similar cross-coupling reaction is envisioned to link the two heterocyclic rings, a systematic screening of palladium catalysts and phosphine-based ligands would be crucial.

Table 1: Catalyst and Ligand Screening for a Hypothetical Cross-Coupling Synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Low |

| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | Moderate |

| 3 | PdCl₂(dppf) (5) | - | NaOtBu | High |

| 4 | CuI (10) | Phenanthroline (20) | K₃PO₄ | Moderate |

This table is illustrative and based on common practices for similar cross-coupling reactions, as direct data for the target compound is limited.

Solvent and Temperature Dependence

The selection of an appropriate solvent and the careful control of reaction temperature are critical factors that significantly influence the reaction rate, yield, and purity of the final product. In the multi-step synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, each step has its own optimal solvent and temperature conditions.

For the initial formation of the thiosemicarbazide intermediate from the pyridine hydrazide and methyl isothiocyanate, ethanol is a commonly used solvent, with the reaction often carried out under reflux conditions. nih.gov The subsequent intramolecular cyclization to form the triazole-3-thione is typically performed in an aqueous basic solution, such as 10% aqueous sodium hydroxide, at an elevated temperature of around 60 °C for several hours. nih.gov

The choice of solvent can also be influenced by the purification strategy. For instance, a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures can facilitate purification by recrystallization. The temperature must be carefully controlled to prevent side reactions or decomposition of the reactants or products.

Table 2: Effect of Solvent and Temperature on the Cyclization Step

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Water | NaOH | 60 | 4 | 90 |

| 2 | Ethanol | NaOEt | Reflux | 6 | 75 |

| 3 | DMF | K₂CO₃ | 80 | 4 | 82 |

| 4 | Dioxane | NaOH | 100 | 2 | 85 |

This table represents typical optimization data for the cyclization of thiosemicarbazide precursors to form 1,2,4-triazoles.

Advanced Structural Analysis and Spectroscopic Characterization of 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Elucidation

A hypothetical ¹H NMR spectrum of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the triazole ring, and the methyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide information about the electronic environment and connectivity of the protons.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. The carbon signals of the pyridine and triazole rings, as well as the methyl carbon, would appear at characteristic chemical shifts.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (2-3 bonds), which is essential for connecting the pyridine ring, the triazole ring, and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the molecule.

Without experimental data, a valid data table for these NMR techniques cannot be constructed.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as insights into the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine with high precision. This would allow for the unambiguous determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. This technique would provide valuable information about the connectivity of the atoms within the molecule. The fragmentation pattern would be expected to show characteristic losses of neutral fragments from the parent ion, corresponding to the cleavage of the pyridine and triazole rings.

A detailed data table of fragmentation pathways cannot be generated without the actual experimental MS/MS data.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. Each functional group within a molecule has a characteristic set of vibrational frequencies, making these spectroscopic methods ideal for functional group identification and for analyzing intermolecular interactions, such as hydrogen bonding.

The vibrational spectrum of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine can be understood by considering the contributions from its three main components: the pyridine ring, the 1,2,4-triazole (B32235) ring, and the N-methyl group.

Pyridine Ring Vibrations: The pyridine ring is expected to exhibit several characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring are expected to produce a series of sharp bands in the 1610-1430 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also provide fingerprint signatures for the substitution pattern of the ring.

1,2,4-Triazole Ring Vibrations: The triazole ring also has characteristic vibrational modes. The C=N stretching vibrations of the triazole ring are typically observed between 1600 cm⁻¹ and 1500 cm⁻¹. The ring stretching and deformation modes, often referred to as "ring breathing," occur at lower frequencies and contribute to the unique fingerprint region of the spectrum. For instance, in related 4-amino-4H-1,2,4-triazole derivatives, C=N and N-N stretching vibrations have been assigned to bands in the regions of 1640 cm⁻¹ and 1433 cm⁻¹, respectively researchgate.net.

Methyl Group Vibrations: The N-methyl group will introduce distinct vibrations. Asymmetric and symmetric C-H stretching modes are expected near 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The asymmetric and symmetric C-H bending (scissoring) modes typically appear around 1450 cm⁻¹ and 1380 cm⁻¹.

The following table provides expected vibrational assignments for key functional groups based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference Analog |

| Aromatic C-H Stretch | Pyridine & Triazole Rings | 3100 - 3000 | General researchgate.net |

| Aliphatic C-H Stretch | N-Methyl Group | 2980 - 2850 | General amhsr.org |

| C=N Stretch | Pyridine & Triazole Rings | 1640 - 1500 | researchgate.netamhsr.org |

| C=C Stretch | Pyridine Ring | 1600 - 1450 | researchgate.netamhsr.org |

| Asymmetric CH₃ Bend | N-Methyl Group | ~1450 | General |

| Symmetric CH₃ Bend | N-Methyl Group | ~1380 | General |

| Ring Breathing/Deformation | Pyridine & Triazole Rings | 1300 - 700 | amhsr.org |

While 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine itself does not possess strong hydrogen bond donors like O-H or N-H groups, it can act as a hydrogen bond acceptor through its nitrogen atoms in the pyridine and triazole rings. In the solid state or in protic solvents, it can form weak C-H···N hydrogen bonds.

The formation of such intermolecular interactions can be inferred from subtle shifts in the vibrational spectra. For instance, the C-H stretching or bending modes of the aromatic rings involved in hydrogen bonding may shift to a slightly lower or higher frequency and exhibit broadening. These shifts are typically small but can be resolved in high-resolution spectra or through computational modeling. The analysis of these weak interactions is crucial for understanding the supramolecular assembly of the molecule in the crystalline state.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on the molecule's geometry, conformation, and how it packs to form a crystal.

SCXRD analysis would yield precise bond lengths and angles for every bond in the molecule. Based on data from structurally related triazole-pyridine compounds, the bond lengths are expected to fall within typical ranges for C-C, C-N, and N-N bonds in aromatic heterocyclic systems. For example, in a related crystal structure of a 4-(5-substituted-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine derivative, the C-N bonds within the triazole ring are approximately 1.31-1.38 Å, while the N-N bond is around 1.39 Å researchgate.net. The C-C bonds in the pyridine ring would be expected to be in the range of 1.37-1.40 Å.

The following table presents representative bond parameters anticipated for the title compound, based on published crystal structures of similar molecules.

| Parameter | Bond | Expected Value | Reference Analog |

| Bond Length | C-C (Pyridine) | 1.37 - 1.40 Å | General |

| Bond Length | C-N (Pyridine) | 1.33 - 1.35 Å | General |

| Bond Length | C-N (Triazole) | 1.31 - 1.38 Å | researchgate.net |

| Bond Length | N-N (Triazole) | ~1.39 Å | researchgate.net |

| Bond Length | C(py)-C(trz) | ~1.47 Å | researchgate.net |

| Bond Angle | C-N-C (Pyridine) | ~117° | General |

| Bond Angle | N-C-N (Triazole) | ~112° | researchgate.net |

| Bond Angle | C-N-N (Triazole) | ~105° | researchgate.net |

The crystal packing describes how individual molecules arrange themselves in the crystal lattice. For nitrogen-rich aromatic compounds like this, packing is often governed by a combination of van der Waals forces and specific non-covalent interactions. Key interactions would likely include:

π–π Stacking: The electron-rich pyridine and triazole rings can stack on top of each other in a parallel-displaced or T-shaped manner. These interactions are crucial for stabilizing the crystal structure. Centroid-to-centroid distances for such interactions are typically in the range of 3.5 to 4.0 Å.

C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic C-H donors of one molecule and the lone pairs of the nitrogen atoms (on either the pyridine or triazole ring) of an adjacent molecule. These interactions create extended networks, linking molecules into chains, sheets, or three-dimensional architectures.

Analysis of similar bi-heterocyclic structures shows that the two rings are often twisted relative to each other to minimize steric hindrance, rather than being perfectly coplanar. The degree of this twist is influenced by both intramolecular steric effects and intermolecular packing forces in the crystal. For instance, in a crystal structure of a 4-(5-thio-substituted-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, the dihedral angle between the triazole and pyridine rings was found to be significant researchgate.net. In other pyridyl-triazole systems, this angle can vary widely, from nearly planar to highly twisted, depending on the substitution pattern and crystal environment. A significant twist would impact the electronic conjugation between the two ring systems.

| Parameter | Atoms Defining Angle | Expected Value | Reference Analog |

| Torsional Angle | C(py)-C(py)-C(trz)-N(trz) | 20° - 60° | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of molecules. For a compound like 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, these techniques would provide insights into its chromophoric system, which consists of the conjugated pyridine and 1,2,4-triazole rings.

The UV-Vis spectrum of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals.

In related N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, maximum absorption wavelengths (λ_max) have been observed around 296-297 nm. nih.gov While this provides a general region of interest, the exact absorption maxima for 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine would be influenced by the specific electronic interplay between the pyridine and the 4-methyl-4H-1,2,4-triazolyl moieties. Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), would be instrumental in assigning the observed electronic transitions to specific molecular orbitals. inorgchemres.org

Table 1: Expected Electronic Transitions for 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Shorter UV (e.g., 200-300 nm) | High |

Note: This table is predictive and based on general principles of organic spectroscopy. Specific experimental data for the target compound is not available.

The investigation of excited-state properties, such as fluorescence, provides information about the de-excitation pathways of a molecule after absorbing light. Many 4H-1,2,4-triazole derivatives are known to be highly luminescent, making them of interest for applications in optoelectronics. nih.gov A study of ethynylarene compounds containing a 2-(1,2,3-triazol-4-yl)pyridine unit, a different isomer, showed that these molecules can act as 'turn-on' fluorescent chemosensors. nih.gov

For 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, fluorescence studies would involve measuring its emission spectrum, quantum yield, and fluorescence lifetime. These parameters are crucial for understanding the efficiency of the radiative decay process from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence properties would be highly dependent on the solvent polarity and the rigidity of the molecular structure. To date, no specific fluorescence data for this compound has been reported in the literature.

Chiroptical Spectroscopy (if chiral derivatives are considered)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. The parent compound, 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, is achiral and therefore would not exhibit a CD or VCD spectrum. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter in a substituent, these techniques would be invaluable for stereochemical analysis.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For chiral derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, the CD spectrum would provide information about the absolute configuration of the stereocenters. For instance, studies on chiral S-derivatives of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl))-4H-1,2,4-triazole-3-thiols have utilized optical rotation to characterize different enantiomers. zsmu.edu.ua Similarly, CD spectroscopy has been employed to study the interaction of chiral bis-triazolyl-pyridine derivatives with DNA. mdpi.com A hypothetical CD spectrum for a chiral derivative would show positive and/or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores within the chiral environment.

Vibrational Circular Dichroism (VCD) is the infrared counterpart of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD spectroscopy provides detailed information about the three-dimensional structure of chiral molecules in solution. sns.it For a chiral derivative of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, VCD could be used to determine its absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. researchgate.net This technique is particularly powerful as it provides a wealth of structural information from the various vibrational modes of the molecule. As no chiral derivatives of the specific target compound have been reported, no VCD data is available.

Theoretical and Computational Investigations of 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process also calculates the molecule's minimum energy. For 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would yield precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties. However, specific optimized geometric parameters for this compound have not been reported in published studies.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory) for Electronic Properties

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are calculations based on first principles, without the use of empirical parameters. These methods are employed to compute various electronic properties, including electron correlation effects which are neglected in the Hartree-Fock approximation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common approach to incorporate electron correlation and obtain more accurate energy and property predictions. A comprehensive ab initio study of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine would provide valuable data on its electronic structure, but such a study is not currently available in the literature.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity. While the HOMO-LUMO gap is a standard parameter reported in computational studies of many organic molecules, specific calculated values for 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine have not been documented.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species.

Identification of Electropositive and Electronegative Regions

An MEP map uses a color scale to denote different electrostatic potential values on the molecule's surface. Typically, red indicates regions of high electron density (electronegative potential), which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density (electropositive potential), which are prone to nucleophilic attack. Green and yellow colors usually depict regions with intermediate electrostatic potential. For 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, one would expect the nitrogen atoms of the pyridine (B92270) and triazole rings to be electronegative regions, while the hydrogen atoms would be electropositive. However, a specific MEP map for this compound has not been published.

Prediction of Nucleophilic and Electrophilic Sites

Based on the MEP map, the sites for nucleophilic and electrophilic attack can be predicted. The red, electron-rich areas are the most likely sites for electrophiles to interact with the molecule. In contrast, the blue, electron-poor regions are the probable targets for nucleophiles. This analysis provides a predictive understanding of the molecule's reactivity in chemical reactions. Without a calculated MEP map for 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, a definitive prediction of its nucleophilic and electrophilic sites remains speculative.

Spectroscopic Property Prediction from Computational Models

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, aiding in their identification and characterization. Density Functional Theory (DFT) is a commonly employed method for these predictions, providing a good balance between accuracy and computational cost. nih.govinorgchemres.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Computational methods, particularly DFT, can simulate ¹H and ¹³C NMR spectra with a high degree of accuracy. tandfonline.com The predicted chemical shifts (δ) for 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS).

The expected ¹H NMR chemical shifts would feature signals for the protons on the pyridine ring, the triazole ring, and the methyl group. The protons on the pyridine ring are expected to appear in the aromatic region, with their exact shifts influenced by the electron-withdrawing nature of the triazole ring. The triazole proton and the methyl protons would have characteristic shifts. Similarly, ¹³C NMR chemical shifts for each unique carbon atom in the molecule can be predicted.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine.

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-H | 7.5 - 8.8 |

| Triazole-H | 8.0 - 9.0 |

| Methyl-H | 3.5 - 4.5 |

| Pyridine-C | 120 - 155 |

| Triazole-C | 140 - 160 |

Note: These are estimated ranges based on computational studies of similar 1,2,4-triazole (B32235) and pyridine-containing compounds.

Spin-spin coupling constants (J values) between adjacent protons can also be computationally predicted, providing further structural information about the connectivity of the molecule.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions. inorgchemres.org For 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, characteristic vibrational modes are expected for the C=N and C=C stretching vibrations of the pyridine and triazole rings, as well as C-H stretching and bending modes. nih.govacs.org

Interactive Table: Predicted Key Vibrational Frequencies for 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 2950 |

| C=N stretch (ring) | 1580 - 1650 |

| C=C stretch (ring) | 1400 - 1600 |

| Ring breathing modes | 900 - 1200 |

| C-H bend (in-plane) | 1000 - 1300 |

Note: These are generalized predictions based on DFT calculations of related triazole derivatives.

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. inorgchemres.orgmmu.ac.uk This analysis provides information about the electronic transitions between molecular orbitals. For 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* and n-π* transitions within the aromatic pyridine and triazole rings. The calculated maximum absorption wavelengths (λmax) help in understanding the electronic structure of the molecule. nih.gov

Interactive Table: Predicted UV-Vis Absorption Maxima for 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine.

| Electronic Transition | Predicted λmax Range (nm) |

|---|---|

| π → π* | 250 - 300 |

Note: These predictions are based on TD-DFT calculations performed on analogous aromatic heterocyclic systems.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of a molecule are crucial for its properties and interactions. Conformational analysis explores the different spatial arrangements of atoms and their relative energies.

Potential Energy Surface (PES) scans are computational experiments used to explore the conformational space of a molecule by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. uni-rostock.deyoutube.com For 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, a key conformational feature is the rotation around the single bond connecting the pyridine and triazole rings.

A PES scan of this dihedral angle would reveal the energy barriers to rotation and identify the most stable (lowest energy) conformations. It is expected that the planar or near-planar conformations, where steric hindrance between the two rings is minimized, would be the most stable.

Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can explore a wider range of conformations and provide insights into the flexibility and accessible conformational states of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine in a given environment (e.g., in a solvent). ajchem-a.com These simulations can reveal how the molecule might change its shape, which is important for understanding its potential interactions with other molecules.

Solvent Effects Modeling

The chemical and physical properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational models are essential for simulating these interactions and predicting how a solute will behave in different media. These models are broadly categorized into implicit and explicit solvent models.

Implicit or continuum solvent models treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach is computationally efficient and is widely used to obtain a general understanding of solvation effects.

The Polarizable Continuum Model (PCM) is a popular method where the solute is placed in a cavity within the solvent continuum. rsc.org The solute's electron distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute, leading to a more accurate representation of its electronic structure in solution. researchgate.net Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM), have been developed to refine the calculation of this interaction. rsc.org

The Solvation Model based on Density (SMD) is another robust implicit solvent model that is parameterized for a wide range of solvents. nih.gov It is often recommended for calculating the Gibbs free energy of solvation. rsc.org

For a molecule like 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, these models can predict changes in properties such as dipole moment and conformational stability in different solvents. For instance, an increase in the solvent's dielectric constant would be expected to increase the dipole moment of the molecule due to stabilization of the charge distribution.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

| Gas Phase | 1.0 | 3.50 |

| Toluene (B28343) | 2.4 | 4.25 |

| Acetone | 20.7 | 5.80 |

| Ethanol (B145695) | 24.6 | 6.10 |

| Water | 78.4 | 7.20 |

While implicit models provide a good overview, explicit solvent models offer a more detailed picture by including individual solvent molecules in the calculation. This approach is computationally more demanding but is crucial for studying specific solute-solvent interactions, such as hydrogen bonding. mdpi.comijpca.org

For 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, explicit solvent models would be particularly useful for understanding the interactions at the nitrogen atoms of both the pyridine and triazole rings. In protic solvents like water or ethanol, these nitrogen atoms can act as hydrogen bond acceptors, which can significantly affect the molecule's electronic properties and reactivity. mdpi.com Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, can provide a balance between accuracy and computational cost. mdpi.com

Reactivity Descriptors and Fukui Functions

Density Functional Theory (DFT) is a powerful tool for calculating various electronic properties that act as reactivity descriptors. These descriptors help in understanding the chemical behavior of a molecule and predicting its reactive sites. ijopaar.compurdue.edu

Frontier Molecular Orbital (FMO) theory is a key component of reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's ability to donate or accept electrons, respectively. mdpi.com The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyridyl-triazole derivatives, MEP maps would likely show negative potential around the nitrogen atoms, indicating their susceptibility to electrophilic attack. researchgate.net

Global reactivity descriptors that can be derived from HOMO and LUMO energies include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness.

Fukui functions provide a more quantitative measure of local reactivity. They indicate the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. researchgate.net This allows for the prediction of the most likely sites for nucleophilic and electrophilic attack.

fk+: For nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

fk-: For electrophilic attack (measures the reactivity of a site towards an electron-withdrawing species).

fk0: For radical attack.

For 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, Fukui function analysis would be instrumental in distinguishing the reactivity of the different nitrogen atoms in the pyridine and triazole rings, as well as the carbon atoms. researchgate.net The nitrogen atoms are expected to be the primary sites for protonation and electrophilic attack. researchgate.net

| Atom | Atom Number (example) | Fukui Function (fk-) |

| N (Pyridine) | N1 | 0.18 |

| C (Pyridine) | C2 | 0.05 |

| C (Pyridine) | C3 | 0.03 |

| C (Pyridine) | C4 | 0.06 |

| C (Pyridine) | C5 | 0.03 |

| C (Pyridine) | C6 | 0.05 |

| C (Triazole) | C7 | 0.08 |

| N (Triazole) | N8 | 0.15 |

| N (Triazole) | N9 | 0.12 |

| C (Triazole) | C10 | 0.02 |

| N (Triazole) | N11 | 0.09 |

| C (Methyl) | C12 | 0.01 |

Coordination Chemistry of 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Pyridine As a Ligand

Ligand Design Principles and Coordination Motifs

The design of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine as a ligand is predicated on the distinct electronic and steric properties of its constituent pyridine (B92270) and triazole rings, as well as the influence of the N4-methyl substituent. These factors govern its interaction with metal centers and the resulting coordination motifs.

Both the pyridine and the 1,2,4-triazole (B32235) rings contain nitrogen atoms with lone pairs of electrons, making them effective Lewis bases capable of coordinating to metal ions. However, their donor strengths differ. The pyridine ring, a six-membered aromatic heterocycle, possesses a nitrogen atom that is generally considered a strong σ-donor. Its donating ability can be compared to other N-donor ligands, and studies have shown that pyridine is a better donor than the triazole moiety. acs.org

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. The specific nitrogen atoms involved in coordination can vary, leading to different binding modes. The triazole moiety is generally a weaker donor compared to pyridine. acs.org The relative stability of complexes can be influenced by this difference in donor ability, with the pyridyl group often forming more stable bonds with metal centers. acs.orgnih.gov The classification of donor ability in acetonitrile (B52724) for an iron(II) center has been proposed as Fe(II)-py > Fe(II)-triazolyl. acs.org This hierarchy underscores the preferential binding of the pyridine nitrogen to the metal ion.

The presence of a methyl group at the N4 position of the triazole ring has both steric and electronic consequences for the ligand's coordination behavior.

Electronic Effects: The methyl group is an electron-donating group through an inductive effect. This donation of electron density to the triazole ring can slightly increase the basicity of the nitrogen atoms, potentially enhancing their donor capability compared to an unsubstituted triazole. However, this effect is generally modest. The primary electronic character is still dictated by the inherent properties of the triazole ring itself.

Steric Effects: The methyl group introduces steric bulk in the vicinity of the N4 nitrogen and the adjacent C3 and C5 positions of the triazole ring. This steric hindrance can influence the geometry of the resulting metal complex by dictating the approach of the ligand to the metal center. mdpi.com The presence of bulky substituents can lead to the release of steric repulsion in the transition state of a reaction. nih.gov Depending on the size of the metal ion and the other ligands in the coordination sphere, the N4-methyl group can favor certain coordination geometries over others to minimize steric clashes. researchgate.netkaust.edu.sa This interplay between steric and electronic effects is crucial in determining the final structure and reactivity of the metal complexes formed. nih.govresearchgate.netamanote.com

Synthesis of Metal Complexes Featuring 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

The synthesis of metal complexes with ligands containing triazole and pyridine functionalities can be achieved through several standard methods in coordination chemistry.

Direct Reaction: The most common method for synthesizing complexes with this type of ligand is the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov Typically, an alcoholic solution of the metal salt (e.g., chlorides, acetates, or nitrates) is added to a solution of the ligand. nih.govnih.gov The reaction mixture is often stirred and may be heated under reflux for a period to ensure completion of the reaction. nih.gov Upon cooling or solvent evaporation, the desired metal complex precipitates and can be collected by filtration, washed, and dried. nih.gov

Ligand Exchange: In some cases, complexes can be prepared via ligand exchange reactions. This involves reacting a pre-existing metal complex that has labile (easily displaced) ligands with 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine. The target ligand displaces the labile ligands to form a new, more stable complex. This method is particularly useful when the desired complex cannot be synthesized directly or when specific stereochemistries are targeted. Studies on related iron complexes have demonstrated ligand exchange processes involving triazolyl moieties and other neutral or anionic ligands. nih.gov

Ligands containing both pyridine and triazole rings have been shown to coordinate with a wide variety of metal ions.

Transition Metals: A significant body of research exists on the coordination of pyridine-triazole ligands with transition metals. Complexes with metals such as iron(II), nickel(II), copper(II), zinc(II), cadmium(II), cobalt(II), and palladium(II) have been successfully synthesized and characterized. nih.govnih.govekb.egekb.eg These complexes exhibit a range of coordination numbers and geometries, including tetrahedral, square planar, and octahedral. nih.govnih.govekb.egekb.eg

Lanthanides: The nitrogen donor atoms of pyridine and triazole are also capable of coordinating to lanthanide ions. The coordination chemistry of lanthanides is often characterized by high and variable coordination numbers, and ligands like 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine can act as multidentate linkers, potentially forming polynuclear complexes or coordination polymers.

Main Group Metals: Main group metals, such as tin(II), have also been shown to form complexes with pyridine-triazole based ligands. nih.govnih.gov The coordination in these complexes is dictated by the electronic and steric requirements of the specific metal ion.

Structural Characterization of Metal Complexes

The definitive structures and coordination environments of metal complexes featuring 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine are determined using a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyridine and triazole rings upon complexation, particularly the C=N and C=C stretching vibrations, provide evidence of bonding. The appearance of new bands in the far-IR region can often be assigned to metal-nitrogen (M-N) vibrations. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can help to elucidate the geometry of the coordination sphere around the metal ion. The positions and intensities of the d-d transitions (for transition metals) are particularly informative. researchgate.netmmu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment in solution. researchgate.net Chemical shift changes of the ligand's protons and carbons upon coordination can confirm complex formation and provide insights into the solution-state structure. researchgate.netmmu.ac.uk

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netmmu.ac.uk Studies on related systems have revealed a variety of structural motifs. For example, complexes with different metal ions have been shown to adopt geometries such as tetrahedral for Zn(II) and Cd(II), and square planar for Cu(II). nih.govnih.gov

Below are tables summarizing typical characterization data for complexes with analogous pyridine-triazole ligands.

Table 1: Representative Coordination Geometries of Metal Complexes with Pyridine-Triazole Ligands

| Metal Ion | Typical Coordination Geometry | Reference |

| Ni(II) | Tetrahedral | nih.govnih.gov |

| Cu(II) | Square Planar | nih.govnih.gov |

| Zn(II) | Tetrahedral | nih.govnih.govresearchgate.net |

| Cd(II) | Tetrahedral | ekb.egekb.eg |

| Co(II) | Octahedral | ekb.egekb.eg |

| Pd(II) | Square Planar | ekb.egekb.eg |

| Fe(II) | Octahedral | nih.gov |

Table 2: Selected Structural Data for a Ni(II) Complex with a Pyridine-Triazole Ligand

Data from a representative structure [Ni(L)₂Cl₂] where L is a related (triazol-yl)pyridine ligand.

| Parameter | Value | Reference |

| Ni-N(pyridine) bond length | ~2.07 Å | researchgate.netmmu.ac.uk |

| Ni-N(triazole) bond length | ~2.01 Å | researchgate.netmmu.ac.uk |

| Ni-Cl bond length | ~2.25 Å | researchgate.netmmu.ac.uk |

| N-Ni-N angle | ~90° | researchgate.netmmu.ac.uk |

| Cl-Ni-Cl angle | ~100° | researchgate.netmmu.ac.uk |

These characterization methods provide a comprehensive understanding of the coordination chemistry of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, revealing how the interplay of its electronic and steric features dictates the synthesis and structure of its metal complexes.

Single-Crystal X-ray Diffraction of Coordination Compounds

The ligand is expected to coordinate to metal ions primarily through the pyridyl nitrogen atom and one of the nitrogen atoms of the triazole ring (likely N1 or N2), acting as a bidentate chelate. The resulting complexes would likely form five-membered chelate rings, which are known to be stable. The specific coordination mode would be confirmed by crystallographic data. Key structural parameters of interest would include the M-N(pyridine) and M-N(triazole) bond distances, which would offer insights into the strength of the metal-ligand interactions. The bite angle of the chelate (N(pyridine)-M-N(triazole)) would also be a critical parameter, influencing the geometry and stability of the complex.

For related triazole-pyridine ligands, extensive crystallographic data is available. For instance, studies on complexes of 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine with various transition metals have revealed detailed structural information. nih.govnih.govresearchgate.netmmu.ac.uk These studies consistently show the bidentate coordination of the ligand, forming stable complexes with well-defined geometries. nih.govnih.govresearchgate.netmmu.ac.uk

Interactive Table: Expected Crystallographic Data for a Hypothetical [M(4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine)₂Cl₂] Complex

| Parameter | Expected Value/Range | Significance |

| Coordination Geometry | Octahedral | Common for transition metal complexes with two bidentate ligands and two monodentate ligands. |

| M-N(pyridine) Bond Length | 2.0 - 2.2 Å | Indicates the strength of the coordinate bond. Shorter bonds suggest stronger interaction. |

| M-N(triazole) Bond Length | 2.0 - 2.2 Å | Similar to M-N(pyridine), provides insight into the metal-ligand bond strength. |

| N(py)-M-N(trz) Bite Angle | 75 - 85° | The angle within the chelate ring, which is crucial for the stability of the complex. |

| Crystal System | Monoclinic, Orthorhombic | Common crystal systems for such coordination compounds. |

Spectroscopic Probes for Metal-Ligand Interactions (NMR, IR, UV-Vis, EPR)

Spectroscopic techniques are invaluable for probing the interactions between a ligand and a metal ion in a coordination complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination. The downfield shift of the pyridine and triazole ring protons adjacent to the coordinating nitrogen atoms would be indicative of the electron-withdrawing effect of the metal ion. In related systems, such shifts are well-documented and provide evidence of coordination in solution. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy would show shifts in the vibrational frequencies of the pyridine and triazole rings upon complexation. The C=N and C=C stretching vibrations of the heterocyclic rings are expected to shift to higher wavenumbers due to the coordination to the metal, which restricts the ring vibrations. New bands at lower frequencies, corresponding to the M-N stretching vibrations, would also be observed, providing direct evidence of metal-ligand bond formation. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would be dominated by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, in addition to the π-π* and n-π* transitions of the ligand itself. researchgate.netnih.gov The positions and intensities of these bands would be dependent on the metal ion and its oxidation state, providing information about the electronic structure of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR spectroscopy would be a powerful tool to study the electronic environment of the metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the spin state and the nature of the metal-ligand bonding.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Stoichiometry and Thermal Stability

Elemental Analysis: This technique would be used to determine the empirical formula of the synthesized complexes, confirming the stoichiometry of the metal, ligand, and any counter-ions or solvent molecules present in the crystal lattice. researchgate.netnih.gov

Thermogravimetric Analysis (TGA): TGA would be employed to investigate the thermal stability of the coordination compounds. The TGA curve would show weight loss at different temperatures, corresponding to the removal of solvent molecules and the decomposition of the ligand, ultimately leaving a metal oxide residue. The decomposition temperature would be an indicator of the thermal stability of the complex. For example, pyridine complexes of silver perchlorate (B79767) have been shown to decompose in distinct steps, first losing pyridine ligands at lower temperatures. mdpi.com

Electronic Properties of Metal Complexes

Ligand Field Theory and Crystal Field Theory Application

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are theoretical models used to describe the electronic structure of transition metal complexes. libretexts.org For complexes of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, these theories would predict the splitting of the metal d-orbitals in the electrostatic field of the coordinating nitrogen atoms.

In a hypothetical octahedral complex, the d-orbitals would split into two sets: the lower energy t₂g (dxy, dxz, dyz) and the higher energy eg (dx²-y², dz²) orbitals. The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo would depend on the metal ion and the ligand. As a nitrogen-donating chelating ligand, 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is expected to be a moderately strong field ligand.

Spin States and Magnetic Properties

The magnitude of the ligand field splitting (Δo) determines the spin state of the complex. If Δo is large (strong field ligand), the electrons will pair up in the lower energy t₂g orbitals, resulting in a low-spin complex. If Δo is small (weak field ligand), the electrons will occupy the higher energy eg orbitals before pairing up, leading to a high-spin complex.

The magnetic properties of the complexes would be determined by the number of unpaired electrons. Complexes with unpaired electrons would be paramagnetic, while those with all paired electrons would be diamagnetic. Magnetic susceptibility measurements would be used to determine the effective magnetic moment (µeff) of the complexes, which can be used to deduce the number of unpaired electrons and thus the spin state and geometry of the complex. For instance, trinuclear transition metal complexes with bridging 1,2,4-triazole derivatives have been shown to exhibit interesting magnetic properties, including antiferromagnetic interactions. mdpi.com

Redox Behavior and Electrochemistry of Complexes

Cyclic voltammetry (CV) would be the primary technique to investigate the redox properties of the metal complexes. The CV of a complex would reveal the potentials at which the metal center can be oxidized or reduced. The reversibility of these redox processes would provide information about the stability of the complex in different oxidation states. The electron-donating or -withdrawing nature of the substituents on the ligand can influence the redox potentials of the metal center. Theoretical studies have shown a linear relationship between the reduction potentials of oligo(aza)pyridine ligands and their DFT calculated energies. uit.no

Supramolecular Assembly and Self-Organization of Coordination Compounds

The self-assembly of coordination compounds directed by ligands like 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a cornerstone of supramolecular chemistry. The predictable coordination behavior of this ligand, combined with the geometric preferences of metal ions, allows for the rational design of intricate, high-order structures.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)